4-Bromobenzyl-(3-fluorophenyl)ether
CAS No.:
Cat. No.: VC13393606
Molecular Formula: C13H10BrFO
Molecular Weight: 281.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrFO |
|---|---|
| Molecular Weight | 281.12 g/mol |
| IUPAC Name | 1-bromo-4-[(3-fluorophenoxy)methyl]benzene |
| Standard InChI | InChI=1S/C13H10BrFO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 |
| Standard InChI Key | KGDAXAUSHKYGSG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and IUPAC Nomenclature
The compound’s systematic name, 1-bromo-4-[(3-fluorophenoxy)methyl]benzene, reflects its bifunctional aromatic structure. The benzyl group at the 4-position bears a bromine atom, while the phenoxy group incorporates a fluorine atom at the 3-position. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀BrFO |
| Molecular Weight | 281.12 g/mol |
| CAS Registry Number | Not publicly disclosed |
X-ray crystallography of analogous fluoro-bromo ethers reveals planar aromatic rings with bond angles consistent with sp² hybridization . The bromine atom’s steric and electronic effects influence the benzyl ring’s reactivity, while the fluorine atom enhances the phenoxy group’s stability against electrophilic substitution .
Synthesis and Preparation Methods
Conventional Etherification Approach
The primary synthesis route involves nucleophilic substitution between 4-bromobenzyl chloride and 3-fluorophenol under basic conditions. A typical procedure employs potassium carbonate or sodium hydroxide in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. The reaction mechanism proceeds via deprotonation of 3-fluorophenol to generate a phenoxide ion, which attacks the electrophilic benzyl chloride carbon:
Yields exceeding 70% are achievable with optimized stoichiometry and reflux conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of fluoro-bromo ethers display distinct splitting patterns. For example:
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Aromatic protons: Signals between δ 6.7–7.6 ppm, with coupling constants (J) reflecting ortho/meta fluorine effects .
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Benzyl methylene: A singlet near δ 4.5 ppm for the –OCH₂– group .
¹³C NMR confirms the ether linkage via a peak at δ 70–75 ppm for the methylene carbon, while ¹⁹F NMR shows a singlet near δ -110 ppm for the fluorine substituent .
Mass Spectrometry and X-ray Diffraction
High-resolution mass spectrometry (HRMS) typically exhibits a molecular ion peak at m/z 281.12 (M⁺). X-ray studies of similar compounds reveal monoclinic crystal systems with unit cell parameters comparable to fluorophenyl triazole derivatives (e.g., a = 7.294 Å, b = 12.203 Å) .
Applications and Research Frontiers
Pharmaceutical Intermediates
The compound’s halogenated structure aligns with bioactive molecules targeting kinase inhibition or antimicrobial activity. Fluorine enhances membrane permeability, while bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
Material Science and Organic Electronics
Bromo-fluoro ethers serve as precursors for liquid crystals and conductive polymers, leveraging their aromatic rigidity and halogen-mediated π-stacking .
Environmental and Toxicological Studies
While toxicity data for 4-bromobenzyl-(3-fluorophenyl)ether are scarce, structurally related polybrominated diphenyl ethers (PBDEs) exhibit bioaccumulation potential, necessitating further eco-toxicological assessments .
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